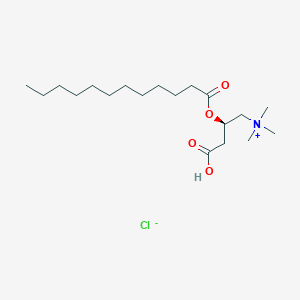
Lauroyl-L-carnitine chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lauroyl-L-carnitine chloride, also known as Dodecanoylcarnitine, is an acylcarnitine compound with essential roles in energy metabolism . It has been used to permeate porcine intestinal cells to deliver the polar fluorescent probe fluorescent yellow .
Synthesis Analysis
The synthesis of Lauroyl-L-carnitine chloride involves adding L-carnitine to acetic acid, followed by the addition of lauroyl chloride. The mixture is then heated and kept at a certain temperature for a few hours. After the reaction, acetic acid is evaporated under vacuum at a specific temperature. The resulting crude product is then dried to obtain Lauroyl-L-carnitine hydrochloride .Molecular Structure Analysis
The molecular formula of Lauroyl-L-carnitine chloride is C19H38ClNO4 . Its molecular weight is 379.96 .Chemical Reactions Analysis
Lauroyl-L-carnitine chloride is an acylcarnitine and a quaternary ammonium-containing cationic surfactant . It has been used to permeabilize porcine enterocytes for delivery of the polar fluorescent probe lucifer yellow .Physical And Chemical Properties Analysis
Lauroyl-L-carnitine chloride has a molecular weight of 379.75 . Its molecular formula is C19H38O4N•Cl .科学的研究の応用
Surface Adsorption and Solution Aggregation
Lauroyl-L-carnitine chloride (C12LC) demonstrates potential as a surfactant with desirable physical properties, such as surface adsorption and solution aggregation. Research has shown that C12LC forms stable micelles, which are less affected by changes in temperature, concentration, ionic strength, or pH. These properties suggest potential applications for C12LC as a solubilizing agent in various fields (Liu et al., 2021).
Bioavailability and Metabolic Effects
In a study on piglets, lauroyl-L-carnitine showed lower bioavailability compared to other L-carnitine compounds. This suggests that the esterification of L-carnitine, as in the case of lauroyl-L-carnitine, can affect its metabolic availability and absorption, providing insights into its potential applications and limitations in nutritional and metabolic studies (Eder et al., 2005).
Enhancement of Mitochondrial Function
Exogenous application of carnitine, including lauroyl-L-carnitine, can enhance the transport of fatty acids into mitochondria and stimulate mitochondrial respiration. This effect was observed in maize seedlings, indicating the potential of lauroyl-L-carnitine in agricultural and biological research to influence energy production and cellular metabolism (Turk et al., 2019).
Pharmaceutical and Biomedical Applications
Lauroyl-L-carnitine chloride has been studied in the context of pharmaceutical formulations, particularly in its relationship with calcium chelation and proteolysis inhibition. This research can inform the development of oral peptide and protein formulations, highlighting the compound's potential in drug delivery and pharmacokinetics (Welling et al., 2014).
作用機序
Target of Action
Lauroyl-L-carnitine chloride is an acylcarnitine and a quaternary ammonium-containing cationic surfactant . It has been used to permeabilize porcine enterocytes . Therefore, its primary targets are the cell membranes of enterocytes .
Mode of Action
Lauroyl-L-carnitine chloride interacts with the cell membranes of enterocytes, increasing their permeability . This allows for the delivery of polar fluorescent probes into the cells
Biochemical Pathways
Lauroyl-L-carnitine chloride is synthesized in the liver from methionine . It plays essential roles in energy metabolism . The compound is integral in various metabolic processes, including the transportation of fatty acids into mitochondria . The possible effect of carnitine on the lipid trafficking between cytoplasm, mitochondrial matrix, and the mitochondrial respiration has been investigated .
Pharmacokinetics
It is known that the compound is slightly soluble in methanol and water , which may impact its bioavailability
Result of Action
The primary result of Lauroyl-L-carnitine chloride’s action is the increased permeability of enterocyte cell membranes . This allows for the delivery of polar fluorescent probes into the cells . The compound’s role in energy metabolism and lipid trafficking may also have downstream effects on cellular function .
Action Environment
The action, efficacy, and stability of Lauroyl-L-carnitine chloride can be influenced by various environmental factors. For instance, the compound’s solubility in water and methanol may affect its distribution and absorption in the body. Additionally, the compound’s effectiveness in permeabilizing cell membranes may depend on the specific characteristics of the cells and their environment
Safety and Hazards
将来の方向性
Lauroyl-L-carnitine chloride finds application in biochemical research and metabolomics research . Its concentration can serve as a diagnostic marker, particularly in cases of carnitine deficiency, and is of significance in assessing disease activity and diagnosing conditions like HIV and chronic hepatitis B infections .
特性
IUPAC Name |
[(2R)-3-carboxy-2-dodecanoyloxypropyl]-trimethylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBBUDRTWRVCFN-UNTBIKODSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lauroyl-L-carnitine chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


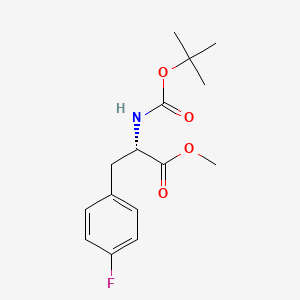
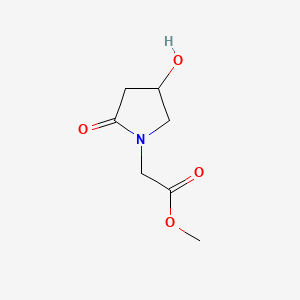

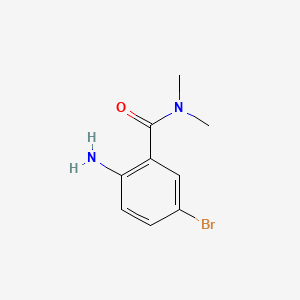
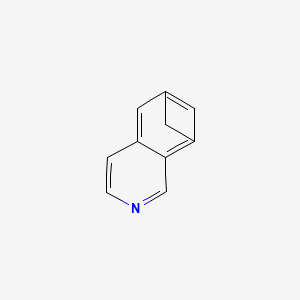

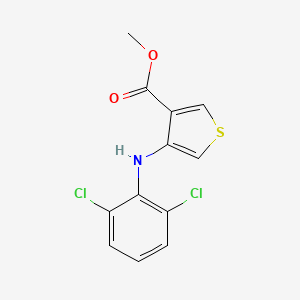
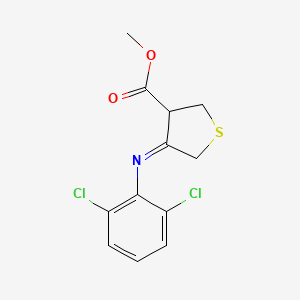
![3-Amino-4-(2-furanyl)-6,7,8,9,10,11-hexahydro-5H-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B590531.png)
![1-[(4-Hydroxy-3,5-dimethylbenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B590533.png)
![4-[(2-Fluorophenyl)methyl]-N-(3-pyridin-4-yl-1H-indazol-5-yl)thiomorpholine-2-carboxamide](/img/structure/B590535.png)
![Hydroxy[(3-methylbutanoyl)amino]acetic acid](/img/structure/B590536.png)